molecular formula C12H11BrN2 B12109997 n-(3-Bromophenyl)benzene-1,2-diamine

n-(3-Bromophenyl)benzene-1,2-diamine

Cat. No.: B12109997
M. Wt: 263.13 g/mol
InChI Key: DBOYIAGZAZYBPA-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)benzene-1,2-diamine is an organic compound that belongs to the class of aromatic diamines It consists of a benzene ring substituted with a bromine atom at the 3-position and an amino group at the 1- and 2-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromophenyl)benzene-1,2-diamine can be achieved through several methods. One common approach involves the reaction of 3-bromoaniline with o-phenylenediamine under specific conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C). The reaction is carried out at elevated temperatures, often around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps like recrystallization or chromatography may be employed to remove impurities and obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(3-Bromophenyl)benzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(3-Bromophenyl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)benzene-1,2-diamine: Similar structure but with the bromine atom at the 4-position.

    N-(3-Chlorophenyl)benzene-1,2-diamine: Similar structure with a chlorine atom instead of bromine.

    N-(3-Methylphenyl)benzene-1,2-diamine: Similar structure with a methyl group instead of bromine.

Uniqueness

N-(3-Bromophenyl)benzene-1,2-diamine is unique due to the presence of the bromine atom at the 3-position, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11BrN2

Molecular Weight

263.13 g/mol

IUPAC Name

2-N-(3-bromophenyl)benzene-1,2-diamine

InChI

InChI=1S/C12H11BrN2/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8,15H,14H2

InChI Key

DBOYIAGZAZYBPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC(=CC=C2)Br

Origin of Product

United States

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